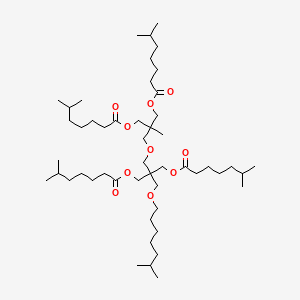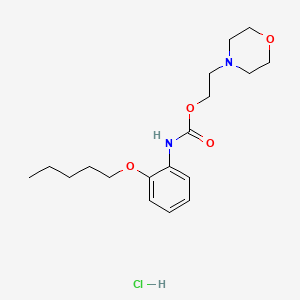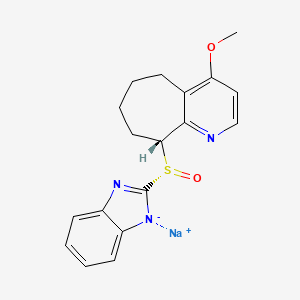
Nepaprazole sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of nepaprazole sodium involves the reaction of benzimidazole derivatives with sulfinyl compounds under controlled conditions. The key steps include:
Formation of Benzimidazole Core: This involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Sulfinylation: The benzimidazole core is then reacted with sulfinyl chlorides in the presence of a base to introduce the sulfinyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions under stringent quality control measures to ensure the purity and efficacy of the final product. The process includes:
Raw Material Sourcing: High-purity reagents are sourced to minimize impurities.
Reaction Optimization: Reaction conditions such as temperature, pressure, and pH are optimized for maximum yield.
Purification: The product is purified using techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions: Nepaprazole sodium undergoes several types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to sulfone under strong oxidizing conditions.
Reduction: The sulfinyl group can be reduced to sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzimidazole derivatives.
科学研究应用
Nepaprazole sodium has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study proton pump inhibitors and their interactions with gastric enzymes.
Biology: Investigated for its effects on cellular processes related to acid secretion and enzyme inhibition.
Medicine: Explored for its potential in treating acid-related disorders and its pharmacokinetics in human subjects.
Industry: Utilized in the development of new formulations for better drug delivery and efficacy.
作用机制
Nepaprazole sodium exerts its effects by inhibiting the H+/K±ATPase enzyme system at the secretory surface of gastric parietal cells. This inhibition blocks the final step in gastric acid production, leading to a significant reduction in acid secretion. The binding of this compound to the enzyme is irreversible, resulting in prolonged suppression of acid secretion .
相似化合物的比较
- Omeprazole
- Pantoprazole
- Lansoprazole
- Esomeprazole
- Rabeprazole
Nepaprazole sodium stands out due to its unique molecular structure, which may contribute to its distinct pharmacological properties and potential advantages in treating acid-related disorders.
属性
CAS 编号 |
157564-11-9 |
|---|---|
分子式 |
C18H18N3NaO2S |
分子量 |
363.4 g/mol |
IUPAC 名称 |
sodium;(9R)-9-[(S)-benzimidazol-1-id-2-ylsulfinyl]-4-methoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine |
InChI |
InChI=1S/C18H18N3O2S.Na/c1-23-15-10-11-19-17-12(15)6-2-5-9-16(17)24(22)18-20-13-7-3-4-8-14(13)21-18;/h3-4,7-8,10-11,16H,2,5-6,9H2,1H3;/q-1;+1/t16-,24+;/m1./s1 |
InChI 键 |
LDRXBZROLSTTFO-AUALFVNHSA-N |
手性 SMILES |
COC1=C2CCCC[C@H](C2=NC=C1)[S@](=O)C3=NC4=CC=CC=C4[N-]3.[Na+] |
规范 SMILES |
COC1=C2CCCCC(C2=NC=C1)S(=O)C3=NC4=CC=CC=C4[N-]3.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


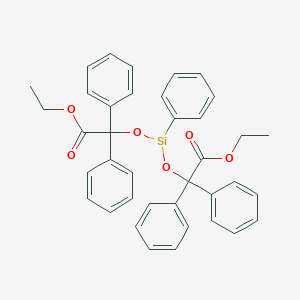
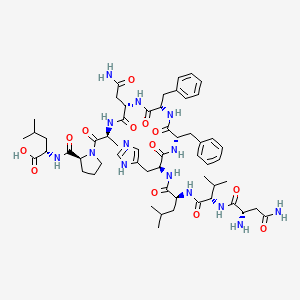

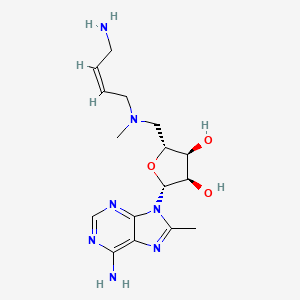
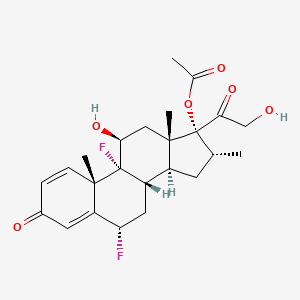
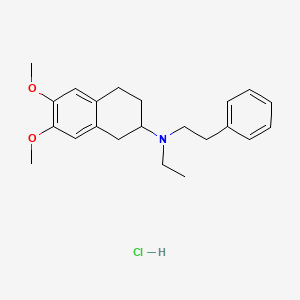
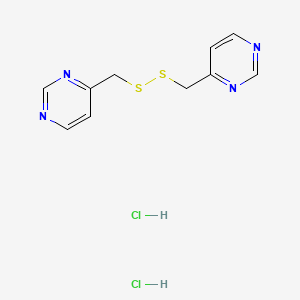
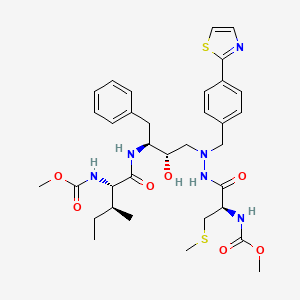
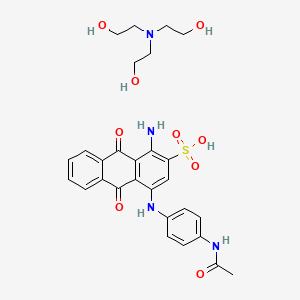
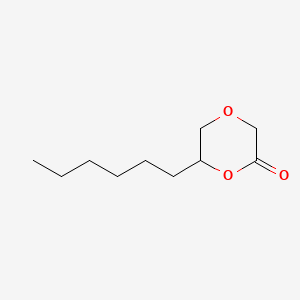
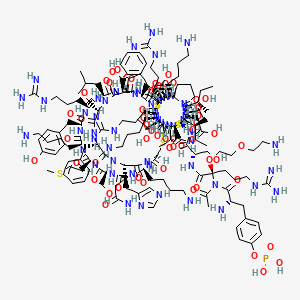
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B12777967.png)
